molecular formula C8H8O2S B13277661 2-Methyl-3-oxo-3-(thiophen-2-YL)propanal

2-Methyl-3-oxo-3-(thiophen-2-YL)propanal

Cat. No.: B13277661
M. Wt: 168.21 g/mol
InChI Key: PLHDRXVHTYEXIO-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-3-(thiophen-2-yl)propanal (CAS: 1250374-39-0) is a high-purity chemical compound with the molecular formula C8H8O2S and a molecular weight of 168.21 g/mol . This compound features a propanal backbone substituted with a methyl group and a 3-oxo-3-(thiophen-2-yl) moiety, making it a versatile building block in organic synthesis. Its primary research value lies in its role as a key synthetic intermediate. Compounds with similar 3-oxo-3-(heteroaryl)propanal scaffolds are documented as valuable precursors for synthesizing complex heterocyclic structures, such as arylazonicotinates, which have applications as disperse dyes . Furthermore, structurally related molecules that incorporate a thiophene ring and a propanal chain are investigated for their biological activity, including as inhibitors of enzymes like renin, indicating potential in pharmaceutical research . The reactivity of this molecule is defined by its carbonyl and keto groups adjacent to an electron-rich thiophene ring, allowing it to participate in various condensation and cyclization reactions to form pyrazole, pyridazine, and other nitrogen-containing heterocycles valuable in medicinal and materials chemistry . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

2-methyl-3-oxo-3-thiophen-2-ylpropanal

InChI

InChI=1S/C8H8O2S/c1-6(5-9)8(10)7-3-2-4-11-7/h2-6H,1H3

InChI Key

PLHDRXVHTYEXIO-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C(=O)C1=CC=CS1

Origin of Product

United States

In Depth Reactivity and Mechanistic Studies of 2 Methyl 3 Oxo 3 Thiophen 2 Yl Propanal

Tautomeric Equilibrium Dynamics and Proton Transfer Processes

Like other 1,3-dicarbonyl compounds, 2-Methyl-3-oxo-3-(thiophen-2-yl)propanal exists as a dynamic equilibrium between its keto and enol tautomers. libretexts.org This equilibrium is a cornerstone of its chemical character, influencing its structure, stability, and reactivity. The interconversion between these forms involves the migration of a proton and the shifting of bonding electrons.

The position of the keto-enol equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. ruc.dkmissouri.edu The two primary forms are the diketo tautomer and the more stable Z-enol tautomer, which is stabilized by an intramolecular hydrogen bond.

Non-polar, aprotic solvents (e.g., CCl₄, Chloroform): In these environments, the enol form is significantly favored. researchgate.netnih.gov The lack of solvent competition allows for the formation of a stable, six-membered quasi-aromatic ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. masterorganicchemistry.comyoutube.com This internal hydrogen bonding is a powerful stabilizing factor. masterorganicchemistry.com

Polar, aprotic solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors, disrupting the internal hydrogen bonding that stabilizes the enol form. missouri.edu This disruption can shift the equilibrium toward the keto form, which is often more polar and thus better stabilized by the polar solvent. researchgate.netnih.gov

Polar, protic solvents (e.g., Water, Methanol): Protic solvents can engage in intermolecular hydrogen bonding with both the keto and enol forms. They can solvate the carbonyl groups of the keto tautomer and disrupt the intramolecular hydrogen bond of the enol tautomer, generally favoring the keto form. masterorganicchemistry.com

SolventSolvent TypePredominant TautomerEstimated % EnolKey Interaction
Chloroform (B151607) (CDCl₃)Non-polar AproticEnol>90%Intramolecular H-bonding
Acetone-d₆Polar AproticKeto/Enol Mixture~50-70%Competition between intra- and intermolecular H-bonding
DMSO-d₆Polar AproticKeto<40%Strong intermolecular H-bonding with solvent disrupts internal H-bond
Methanol-d₄Polar ProticKeto<15%Solvent disrupts intramolecular H-bond; stabilizes polar keto form

Carbonyl Reactivity and Nucleophilic Additions

Chemoselective Transformations of Dicarbonyl Moieties

The presence of two distinct carbonyl functionalities, an aldehyde and a ketone, in this compound introduces the challenge and opportunity of chemoselectivity. The relative reactivity of these groups governs the outcome of reduction, oxidation, and nucleophilic addition reactions. Generally, aldehydes are intrinsically more electrophilic and less sterically hindered than ketones, making them more susceptible to nucleophilic attack.

The thiophene (B33073) ring, being an electron-rich aromatic system, can influence the reactivity of the adjacent ketone. However, the primary determinant in chemoselective transformations of this β-keto aldehyde is the inherent reactivity difference between the aldehyde and ketone moieties.

Reduction Reactions:

Selective reduction of the aldehyde in the presence of the ketone is a common and synthetically useful transformation. This can be achieved using a variety of mild reducing agents that exhibit a preference for aldehydes.

A summary of common reducing agents and their expected selectivity is presented below:

Reducing AgentExpected Major ProductTypical Conditions
Sodium borohydride (NaBH₄)2-Methyl-3-hydroxy-3-(thiophen-2-yl)propanalMethanol, 0 °C to room temperature
Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H)2-Methyl-3-hydroxy-3-(thiophen-2-yl)propanalTetrahydrofuran (THF), -78 °C
9-Borabicyclo[3.3.1]nonane (9-BBN)2-Methyl-3-hydroxy-3-(thiophen-2-yl)propanalTHF, room temperature

Conversely, the selective reduction of the ketone would require protection of the more reactive aldehyde group, for instance, as an acetal, followed by reduction and deprotection.

Nucleophilic Addition:

In reactions with nucleophiles such as Grignard reagents or organolithium compounds, the aldehyde carbonyl is the preferred site of attack. This allows for the selective introduction of a new carbon-carbon bond at the formyl group.

Oxidation Reactions:

The aldehyde group can be selectively oxidized to a carboxylic acid using mild oxidizing agents, leaving the ketone moiety intact.

Oxidizing AgentExpected Product
Sodium chlorite (NaClO₂) / monobasic phosphate2-Methyl-3-oxo-3-(thiophen-2-yl)propanoic acid
Silver(I) oxide (Ag₂O)2-Methyl-3-oxo-3-(thiophen-2-yl)propanoic acid

α-Functionalization and Enolate Chemistry

The α-proton, situated between the two carbonyl groups, is significantly acidic and can be readily removed by a base to form a resonance-stabilized enolate. The negative charge in the resulting enolate is delocalized over both oxygen atoms and the α-carbon, increasing its stability.

The choice of base and reaction conditions can influence the structure of the enolate formed. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures will irreversibly and quantitatively generate the enolate. Weaker bases, such as alkoxides, will establish an equilibrium between the β-keto aldehyde and its conjugate base.

The enolate of this compound is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon or one of the oxygen atoms. In most cases, reactions with carbon-based electrophiles occur preferentially at the α-carbon (C-alkylation), which is synthetically more valuable for forming new carbon-carbon bonds.

The enolate generated from this compound can readily participate in SN2 reactions with various electrophiles, most commonly alkyl halides. This allows for the introduction of an alkyl group at the α-position.

The general mechanism for α-alkylation involves two main steps:

Enolate formation: Deprotonation at the α-carbon using a suitable base.

Nucleophilic attack: The enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-C bond.

A variety of alkylating agents can be employed, leading to a diverse range of α-substituted products.

Alkylating AgentProduct
Methyl iodide2,2-Dimethyl-3-oxo-3-(thiophen-2-yl)propanal
Benzyl bromide2-Benzyl-2-methyl-3-oxo-3-(thiophen-2-yl)propanal
Allyl bromide2-Allyl-2-methyl-3-oxo-3-(thiophen-2-yl)propanal

Umpolung, or polarity reversal, is a synthetic strategy that inverts the normal reactivity of a functional group. In the context of this compound, the α-carbon is typically nucleophilic after enolate formation. Umpolung strategies would aim to make this position electrophilic, allowing it to react with nucleophiles.

One common approach to achieve this is through the formation of an enol ether or enamine derivative, followed by reaction with an electrophilic halogenating agent (e.g., N-bromosuccinimide, NBS). The resulting α-halo derivative can then react with nucleophiles.

Another strategy involves the conversion of the aldehyde to a dithiane. Deprotonation of the dithiane with a strong base like n-butyllithium generates a nucleophilic acyl anion equivalent, which can then react with electrophiles. While this strategy focuses on the aldehyde carbon, it represents an application of umpolung principles to a derivative of the target molecule.

Cycloaddition and Annulation Pathways

The dicarbonyl functionality and the thiophene ring in this compound provide multiple sites for intramolecular reactions, leading to the formation of various fused or spirocyclic heterocyclic systems. These reactions are often triggered by the introduction of a suitable nucleophile or electrophile that can react with one part of the molecule and subsequently with another.

For instance, if the α-carbon is functionalized with a chain containing a nucleophilic group, this group could potentially attack either the aldehyde or the ketone carbonyl, leading to the formation of a new ring.

Similarly, reactions involving the thiophene ring are also possible. For example, if a suitable functional group is introduced at the α-position that can act as an electrophile, an intramolecular Friedel-Crafts-type reaction with the electron-rich thiophene ring could lead to a fused ring system.

The following table outlines some hypothetical intramolecular cyclization pathways:

Precursor derived from this compoundReaction TypeProduct Type
α-(3-hydroxypropyl) derivativeIntramolecular acetal formationFused heterocycle
α-(2-aminoethyl) derivativeIntramolecular imine/enamine formationFused heterocycle
α-(2-haloethyl) derivative followed by enolate formationIntramolecular alkylationCyclopropane derivative

Intermolecular Cycloadditions Involving the Dicarbonyl System

The 1,3-dicarbonyl system of this compound presents a versatile scaffold for intermolecular cycloaddition reactions, although specific studies on this exact molecule are not extensively detailed in the literature. However, the reactivity can be inferred from studies on analogous 1,3-dicarbonyl compounds and thiophene derivatives. One of the primary cycloaddition pathways available to such systems is the [3+2] cycloaddition involving thiocarbonyl ylides. These reactions are a powerful method for constructing five-membered heterocyclic rings, specifically dihydro- and tetrahydrothiophene derivatives acs.orgnbuv.gov.ua.

In a typical reaction, a thiocarbonyl ylide, generated in situ, acts as a 1,3-dipole that reacts with a dipolarophile, such as an α,β-unsaturated compound, to form a substituted thiophene ring nbuv.gov.ua. While this often involves the synthesis of a thiophene ring rather than a reaction on a pre-existing one, the dicarbonyl moiety of this compound could potentially act as or be converted into a component for such reactions. For instance, the enol form of the dicarbonyl could serve as the dipolarophile. The use of high-pressure conditions can facilitate these cycloadditions, particularly for thermally unstable or sterically hindered substrates, leading to significantly increased yields acs.org.

Furthermore, 1,3-dipolar cycloadditions have been successfully performed using benzo[b]thiophene 1,1-dioxide as the dipolarophile with various azomethine ylides, leading to the synthesis of novel pyrrolo-fused benzo[b]thiophene derivatives researchgate.net. This demonstrates the capability of thiophene systems to participate in such reactions, suggesting that the dicarbonyl compound could engage with various 1,3-dipoles. A general scheme for the synthesis of highly substituted thiophenes involves the reaction of 1,3-dicarbonyl compounds with carbon disulfide, followed by stepwise additions of alkylating agents, culminating in an intramolecular cyclization nih.gov.

Reaction TypeDipoleDipolarophileProduct ClassReference
[3+2] CycloadditionThiocarbonyl YlideAlkenes/AlkynesDihydro/Tetrahydrothiophenes acs.orgnbuv.gov.ua
[3+2] CycloadditionAzomethine YlideBenzo[b]thiophene 1,1-dioxidePyrrolidine-fused Thiophenes researchgate.net

Reactivity of the Thiophene Heterocycle

Electrophilic Aromatic Substitution Patterns on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (SEAr), with a reactivity significantly higher than that of benzene. e-bookshelf.denih.gov Substitution occurs preferentially at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate (σ-complex) at these sites. e-bookshelf.depearson.com

In this compound, the thiophene ring is substituted at the C2 position with a 2-methyl-1,3-dicarbonyl group. This substituent, specifically the keto group directly attached to the ring, acts as a deactivating, meta-directing group. pearson.comorganicchemistrytutor.com Such groups withdraw electron density from the aromatic ring, making it less reactive towards electrophiles, and direct incoming substituents to the meta position (C4). organicchemistrytutor.comyoutube.com

However, the inherent reactivity of the thiophene ring complicates this directive effect. For 2-substituted thiophenes, the vacant α-position (C5) is generally the most reactive site for electrophilic attack. This creates a competition between the directing effect of the C2-substituent and the intrinsic reactivity of the thiophene nucleus.

Quantum chemistry calculations and experimental studies on 2-acylthiophenes have provided clarity on this regioselectivity.

In the absence of a catalyst, electrophilic substitution is generally preferred at the C5 position (α'-substitution). researchgate.net

In the presence of a Lewis acid catalyst (e.g., AlCl3), which coordinates with the carbonyl oxygen, the deactivating effect of the substituent is enhanced, favoring substitution at the C4 position (β-substitution). researchgate.net

This dual reactivity allows for selective functionalization of the thiophene ring based on the chosen reaction conditions.

PositionDirective InfluenceConditionsOutcomeReference
C5Intrinsic ring reactivityNon-catalyzedPreferred substitution researchgate.net
C4Substituent (meta-directing)Lewis acid catalysisFavored substitution researchgate.net
C3--Generally disfavored e-bookshelf.de

Palladium/Nickel-Catalyzed Cross-Coupling Reactions at Thiophene Substituents

The thiophene core is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Both palladium and nickel catalysts are widely employed for the functionalization of thiophene derivatives. rsc.org

Palladium-Catalyzed Reactions: The Suzuki-Miyaura cross-coupling is one of the most utilized methods for arylating thiophene rings. nih.govnih.gov For a molecule like this compound, a halogen atom would first need to be introduced onto the thiophene ring (e.g., at the C5 position via bromination). This halo-thiophene can then be coupled with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base. nih.govmdpi.com

Direct C-H arylation offers a more atom-economical alternative, avoiding the pre-functionalization step. Palladium catalysts, often without a ligand, can effectively catalyze the coupling of thiophene derivatives with aryl halides directly. researchgate.net For 2-acylthiophenes, this direct arylation typically occurs at the C5 position. researchgate.net Recent studies have also demonstrated methods for palladium-catalyzed C-H functionalization at the more challenging β-position (C3) of 2-arylthiophenes through a 1,4-palladium migration mechanism. rsc.org

Nickel-Catalyzed Reactions: Nickel catalysts provide a more economical and sometimes uniquely reactive alternative to palladium for cross-coupling reactions. uni-regensburg.deacs.org Nickel-catalyzed Kumada catalyst-transfer polycondensation and C-H functionalization polymerization are prominent methods for synthesizing regioregular polythiophenes. rsc.org Nickel(II) complexes can catalyze the cross-coupling polycondensation of thiophene derivatives via C-S bond cleavage. figshare.com Furthermore, nickel-catalyzed direct arylation polymerization has been used to create highly cross-linked porous organic polymers from poly-thiophene units and poly(hetero)aryl halides. researchgate.net These methodologies highlight the potential for using nickel catalysts to either polymerize or functionalize thiophene-containing molecules.

CatalystReaction TypePosition(s)Key FeaturesReferences
PalladiumSuzuki-MiyauraC5 (via halogen)High functional group tolerance; versatile C-C bond formation. nih.govnih.govnih.govmdpi.com
PalladiumDirect C-H ArylationC5, C3Avoids pre-functionalization; regioselectivity can be controlled. researchgate.netrsc.org
NickelC-H FunctionalizationVariousUsed in polymerization; economical alternative to palladium. rsc.org
NickelC-S Bond CleavageC2/C5Novel cross-coupling pathway for polycondensation. figshare.com
NickelDirect ArylationVariousSynthesis of cross-linked porous polymers. researchgate.net

Reactions of the Thiophene Aldehyde Moiety

The aldehyde group within the this compound structure is a highly reactive functional group, enabling a wide array of chemical transformations. nih.govacs.org Its reactivity is central to the use of such compounds as versatile intermediates in organic synthesis. solubilityofthings.comdoaj.org

One of the most common reactions of the aldehyde moiety is its participation in condensation reactions . solubilityofthings.com It can react with various nucleophiles, such as amines, active methylene compounds (in Knoevenagel condensations), and organometallic reagents. mdpi.com For example, thiophene-2-carboxaldehyde readily undergoes condensation with compounds like guaiazulene in the presence of a base to form vinyl-substituted products. researchgate.net The high reactivity of the aldehyde group has been exploited to cross-link thiophene-based polymers using diamines like ethylenediamine, demonstrating its utility in materials science. nih.govacs.org

The carbonyl group of the aldehyde can also undergo cross-coupling reactions . For instance, 2-acetylthiophene, a related ketone, can couple with other carbonyl compounds at the C5 position of the thiophene ring when promoted by reagents like samarium diiodide (SmI2) in the presence of HMPA, or by thulium diiodide (TmI2). ntu.edu.tw This indicates that the carbonyl functionality can direct and participate in C-C bond-forming reactions on the heterocycle itself.

Additionally, the aldehyde can be readily transformed into other functional groups.

Oxidation: The aldehyde can be oxidized to the corresponding thiophene-2-carboxylic acid.

Reduction: The aldehyde can be reduced to a primary alcohol, 1-(thiophen-2-yl)ethanol.

Reductive Amination: Reaction with an amine in the presence of a reducing agent can produce a secondary or tertiary amine.

These transformations make the aldehyde moiety a key handle for the synthesis of a diverse library of thiophene derivatives with potential applications in pharmaceuticals and materials science. solubilityofthings.commdpi.com

Reaction TypeReagent(s)Product Functional GroupReference
CondensationAmines, Active Methylene CompoundsImine, Alkene solubilityofthings.commdpi.comresearchgate.net
Cross-CouplingCarbonyls, SmI2/HMPA or TmI2Hydroxyketone (at C5) ntu.edu.tw
OxidationOxidizing Agent (e.g., KMnO4)Carboxylic Acid-
ReductionReducing Agent (e.g., NaBH4)Primary Alcohol-

Advanced Computational and Theoretical Chemistry of the Chemical Compound

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical methods are essential for elucidating the fundamental electronic properties and bonding characteristics of 2-Methyl-3-oxo-3-(thiophen-2-yl)propanal. These computational approaches allow for a detailed understanding of the molecule's optimized geometry, charge distribution, and orbital interactions.

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for predicting the molecular structure and energetics of organic compounds. For this compound, these calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule. Methods like DFT, particularly with hybrid functionals such as B3LYP, combined with basis sets like 6-311G(d,p), are frequently employed to provide a balance between computational cost and accuracy for molecules containing sulfur heterocycles. mdpi.comresearchgate.net

Ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods, offer a pathway to systematically improve upon calculations, providing benchmark data for molecular properties. rsc.orgresearchgate.net These calculations yield critical data on bond lengths, bond angles, and dihedral angles. For instance, the C-S bond lengths within the thiophene (B33073) ring are expected to be in the range of 1.73 to 1.75 Å, while the C=O bond lengths of the keto-aldehyde moiety would be shorter, reflecting their double-bond character. mdpi.com The geometry of the thiophene ring itself is largely planar, and its orientation relative to the propanal chain is a key conformational parameter. researchgate.net

The electronic behavior of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are predictive of the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity. mdpi.comjchps.com

For this compound, the HOMO is expected to have significant electron density localized on the electron-rich thiophene ring, particularly on the sulfur atom and the π-system. jchps.comresearchgate.netiosrjournals.org The LUMO, conversely, would likely be centered on the more electrophilic 1,3-dicarbonyl portion of the molecule. This distribution implies that the thiophene ring acts as the primary site for electrophilic attack, while the dicarbonyl region is susceptible to nucleophilic attack. The energy gap for similar thiophene derivatives has been calculated to be in the range of 3.44–4.65 eV, suggesting a stable but reactive molecule. mdpi.com

Table 1: Predicted Electronic Properties from Computational Analysis
PropertyPredicted Value / DescriptionSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating ability; localized on thiophene ring.
LUMO Energy~ -2.5 eVIndicates electron-accepting ability; localized on dicarbonyl system.
HOMO-LUMO Gap (ΔE)~ 4.0 eVRelates to chemical stability and electronic transitions.

Computational Modeling of Tautomeric Equilibria and Conformational Landscapes

The 1,3-dicarbonyl structure of this compound allows it to exist in equilibrium between its keto and enol tautomeric forms. Computational modeling is indispensable for quantifying the energetics and pathways of this tautomerization process.

The compound can exist as a dicarbonyl (keto) form and at least two possible enol forms, where a proton has transferred from the central carbon to one of the oxygen atoms. DFT calculations are used to determine the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of these tautomers. researchgate.net

Generally, for simple dicarbonyl compounds, the keto form is thermodynamically more stable. However, the enol form can be significantly stabilized by the formation of a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. pearson.com This chelated ring structure adds considerable stability. For β-dicarbonyl compounds, the enol tautomer is often favored. pearson.comtcichemicals.com Computational studies on analogous systems show that the enol form can be more stable than the keto form by several kcal/mol in the gas phase. researchgate.net

Table 2: Calculated Relative Stabilities of Tautomers (Gas Phase)
TautomerRelative Energy (ΔE, kcal/mol)Key Stabilizing Feature
Keto Form+2.5 (Hypothetical)Strong C=O bonds.
Enol Form (Chelated)0.0 (Reference)Intramolecular H-bond, π-conjugation.

The position of the keto-enol equilibrium is highly sensitive to the solvent environment. irb.hr Computational models can simulate these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture of specific solute-solvent interactions like hydrogen bonding. nih.gov

In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is typically favored, as this self-contained stabilization is not disrupted. researchgate.net In polar, protic solvents (like water or methanol), the equilibrium often shifts toward the more polar keto tautomer. researchgate.netemerginginvestigators.org This occurs because polar solvents can effectively solvate the exposed carbonyl groups of the keto form and can compete for hydrogen bonding, thereby disrupting the internal hydrogen bond that stabilizes the enol. researchgate.netsci-hub.se Studies on similar systems show a dramatic increase in the percentage of the keto form when moving from a nonpolar solvent like chloroform (B151607) to a polar one like DMSO. irb.hrnih.gov

To understand the kinetics of the keto-enol tautomerization, chemists map the potential energy surface (PES) for the interconversion reaction. patsnap.com This involves identifying the transition state (TS) structure that connects the keto and enol minima on the PES. The energy of this transition state relative to the reactant determines the activation energy barrier for the reaction.

Computational methods can locate the TS geometry and use frequency calculations to confirm it is a true first-order saddle point (characterized by one imaginary frequency). libretexts.org For a 1,3-dicarbonyl, the tautomerization can proceed through a direct intramolecular proton transfer or be catalyzed by solvent molecules. nih.gov In the gas phase, the direct transfer typically has a high energy barrier. researchgate.net In solution, solvent molecules can act as a proton shuttle, significantly lowering the activation energy and facilitating a much faster interconversion. researchgate.netscispace.com Mapping the PES provides a complete energetic profile of the tautomerization, including the relative stabilities of the isomers and the energy required to convert between them. researchgate.net

Mechanistic Insights from Computational Simulations

Computational simulations are powerful tools for elucidating the intricate details of chemical reactions at a molecular level. For a compound like this compound, these simulations would provide invaluable insights into its reactivity and transformation mechanisms.

Identification of Transition States and Reaction Pathways

A critical aspect of understanding any chemical reaction is the identification of its transition states and the corresponding reaction pathways. Theoretical calculations, often employing Density Functional Theory (DFT) or other high-level ab initio methods, can map out the potential energy surface of a reaction. This would allow researchers to visualize the geometric changes that this compound undergoes as it transforms from reactants to products. The identification of transition state structures, which represent the highest energy point along a reaction coordinate, is fundamental to understanding the mechanism. For instance, in a potential synthetic route to a more complex molecule starting from this compound, computational methods could pinpoint the exact structure of the transition state, revealing crucial information about bond breaking and bond formation processes.

Energy Barrier Calculations for Key Synthetic and Transformational Steps

Once transition states are located, the energy barrier for a given reaction step can be calculated. This energy barrier, or activation energy, is a key determinant of the reaction rate. A high energy barrier would suggest a slow reaction, while a low barrier would indicate a more facile transformation. For this compound, calculating the energy barriers for various potential reactions, such as aldol (B89426) condensations, cyclizations, or reductions, would be instrumental in predicting which reaction pathways are most likely to occur under specific conditions. This information is highly valuable for optimizing synthetic procedures, as it can help chemists choose reagents and reaction conditions that favor the desired pathway by lowering the relevant energy barriers.

The table below illustrates a hypothetical comparison of calculated energy barriers for different potential reactions involving a generic keto-aldehyde, showcasing the type of data that would be generated for this compound.

Reaction TypeComputational MethodCalculated Energy Barrier (kcal/mol)
Aldol AdditionDFT (B3LYP/6-31G)15.2
Enolization (Acid-catalyzed)MP2/cc-pVTZ12.8
Enolization (Base-catalyzed)DFT (B3LYP/6-31G)8.5
Hydride ReductionCCSD(T)/aug-cc-pVDZ10.1

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Many organic reactions can yield multiple products, and predicting the regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) is a significant challenge. Computational chemistry offers powerful tools to address this. By calculating the energies of the different possible transition states leading to various products, researchers can predict the major product of a reaction. For this compound, which possesses multiple reactive sites, theoretical calculations could predict, for example, whether a nucleophile would preferentially attack the aldehyde or the ketone carbonyl group. Similarly, if a new chiral center is formed during a reaction, computational models could predict which enantiomer or diastereomer would be favored.

A hypothetical data table for the predicted selectivity in a reaction of this compound is presented below to demonstrate the potential output of such a study.

ReactionProductTransition State Energy (Hartree)Predicted Selectivity
Nucleophilic AdditionAttack at Aldehyde-450.12345Major
Attack at Ketone-450.11987Minor
Asymmetric Reduction(S)-enantiomer-452.6789095% e.e.
(R)-enantiomer-452.67712

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Strategic Applications in Complex Organic Synthesis

Versatility as a Chiral Synthon in Asymmetric Synthesis

The presence of a methyl group adjacent to the aldehyde function renders 2-Methyl-3-oxo-3-(thiophen-2-yl)propanal a chiral molecule. This intrinsic chirality, combined with the reactive carbonyl groups, makes it a valuable chiral synthon. The primary application in this context lies in the stereoselective reduction of one of the carbonyl groups to generate chiral β-hydroxy ketones or syn-1,3-diols, which are fundamental building blocks in organic synthesis.

Biocatalytic methods, employing enzymes such as carbonyl reductases, have been successfully used for the asymmetric reduction of related thiophene-containing ketones. For instance, whole cells of Rhodotorula glutinis have been used to reduce N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to its corresponding (S)-hydroxy derivative with excellent enantioselectivity (>99.5% enantiomeric excess). researchgate.net This precedent suggests that a similar enzymatic or chemo-catalytic asymmetric reduction of the ketone in this compound could yield the corresponding chiral β-hydroxy aldehyde with high stereocontrol. The resulting chiral alcohol is a precursor for valuable molecules, including the antidepressant drug Duloxetine. researchgate.net

Table 1: Potential Asymmetric Transformations

Reaction Type Reagent/Catalyst Potential Product Significance
Asymmetric Reduction Chiral Ruthenium Catalyst (e.g., Ru-BINAP) + H₂ (2R,3S)- or (2R,3R)-2-Methyl-3-hydroxy-3-(thiophen-2-yl)propanal Access to enantiomerically pure β-hydroxy aldehydes
Biocatalytic Reduction Carbonyl Reductase (KRED) (S)-2-Methyl-3-hydroxy-3-(thiophen-2-yl)propanal Green and highly selective route to chiral building blocks
Aldol (B89426) Reaction L-Proline Chiral aldol adducts Formation of new C-C bonds with stereocontrol nih.gov

Building Block for Natural Products and Bioactive Molecule Scaffolds

The β-ketoaldehyde moiety is a classic and highly effective precursor for the synthesis of a wide variety of heterocyclic systems through condensation reactions with dinucleophiles. This makes this compound an ideal starting material for constructing diverse molecular scaffolds found in many bioactive compounds. The thiophene (B33073) ring itself is a well-known pharmacophore present in numerous pharmaceuticals. mdpi.comnih.gov

For example, reaction with:

Hydrazine would lead to the formation of a pyrazole (B372694) ring.

Hydroxylamine would yield an isoxazole.

Urea or Guanidine would produce a pyrimidine (B1678525) core.

Amidines can be used to synthesize substituted pyrimidines.

These heterocyclic cores are central to a vast array of medicinally important molecules. The ability to introduce the 2-thienyl and methyl groups onto these scaffolds from a single building block is a significant synthetic advantage. Thiophene-containing scaffolds have been explored for anti-inflammatory and antioxidant activities. nih.gov

Precursor in the Synthesis of Advanced Organic Materials (e.g., polymers, but excluding material properties)

Thiophene is a cornerstone building block for π-conjugated polymers, which are integral to the field of organic electronics. nih.gov Polythiophenes and their derivatives are synthesized through various cross-coupling polymerization methods. rsc.org The functional groups on this compound offer unique opportunities for creating novel thiophene-based polymers.

The thiophene ring can participate in polymerization reactions, such as Suzuki or Stille polycondensation, if appropriately halogenated (e.g., at the 5-position). nih.govrsc.org The pendant α-methyl-β-ketoaldehyde side chain could then be used for:

Post-polymerization modification: The aldehyde and ketone groups provide reactive handles for attaching other functional moieties to the polymer backbone, allowing for the fine-tuning of the material's properties.

Cross-linking: The carbonyl groups can be used to form cross-links between polymer chains, creating robust network structures.

Initiating sites for grafting: The side chain could be modified to initiate the growth of other polymer chains, leading to the formation of graft copolymers.

The synthesis of thiophene-containing copolyesters has been achieved through melt-polymerization, indicating the utility of functionalized thiophene monomers in creating advanced polymeric structures. mdpi.com

Role as a Ligand or Catalyst Precursor in Catalysis

The β-dicarbonyl portion of this compound exists in equilibrium with its enol tautomer. This enol form can be deprotonated to form a stable β-diketonate anion, which is an excellent bidentate chelating ligand for a wide range of metal ions. alfachemic.com Thienyl-containing β-diketones have been synthesized and studied for their coordination chemistry. scielo.org.zaresearchgate.net

These thiophene-based β-diketonate ligands can form stable complexes with metals, including lanthanides like Europium (Eu) and transition metals. acs.orgresearchgate.net Such metal complexes have significant applications in catalysis and materials science. For example, rare earth β-diketonate complexes are used as catalysts in polymerization reactions. alfachemic.com Therefore, this compound can serve as a precursor to a new class of chiral ligands. If the compound is resolved into its separate enantiomers, it could be used to create chiral metal complexes for asymmetric catalysis.

Table 2: Potential Metal Complexes and Applications

Metal Ion Complex Type Potential Application
Europium (Eu³⁺) [Eu(thienyl-ketoenolate)₃(phen)] Luminescent materials lookchem.com
Copper (Cu²⁺) [Cu(thienyl-ketoenolate)₂] Catalyst for oxidation or cyclopropanation
Palladium (Pd²⁺) [Pd(thienyl-ketoenolate)₂] Catalyst for cross-coupling reactions
Rhodium (Rh⁺) [Rh(thienyl-ketoenolate)(CO)₂] Catalyst for hydroformylation

Diversification through Derivatization and Scaffold Hopping

The high density of functional groups in this compound allows for extensive chemical derivatization to create libraries of related compounds. The aldehyde is generally more reactive than the ketone and can be selectively transformed. msu.edu

Aldehyde Modifications: Selective reduction to a primary alcohol, oxidation to a carboxylic acid, or participation in Wittig, Horner-Wadsworth-Emmons, and aldol reactions.

Ketone Modifications: Reduction to a secondary alcohol, conversion to an oxime or hydrazone, or Baeyer-Villiger oxidation.

α-Carbon Chemistry: The α-proton can be removed under basic conditions to form an enolate, which can be alkylated or acylated, although this may compete with reactions at the aldehyde.

Scaffold hopping is a medicinal chemistry strategy where the core structure of a known active molecule is replaced by a different, often bioisosteric, scaffold to discover new compounds with potentially improved properties. nih.govnih.gov Starting from this compound, the thiophene ring could be replaced with other five- or six-membered heterocycles (e.g., furan, pyrrole, pyridine) or a phenyl ring. This can be achieved by synthesizing analogues from different starting materials, allowing chemists to explore new regions of chemical space while maintaining the key β-dicarbonyl functionality for biological interactions.

Cutting Edge Analytical Methodologies for Characterization and Reaction Monitoring

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Methyl-3-oxo-3-(thiophen-2-yl)propanal. Given its structure, the compound can exist as a mixture of keto and enol tautomers, and as a pair of enantiomers, presenting a complex analytical challenge.

The keto-enol tautomerism, common in 1,3-dicarbonyl compounds, is significantly influenced by the solvent. researchgate.netresearchgate.net In polar aprotic solvents, the keto form is often favored, while non-polar solvents tend to stabilize the enol form through intramolecular hydrogen bonding. researchgate.net Advanced NMR techniques can quantify the ratio of these tautomers.

¹H-NMR Spectroscopy: In the keto form, a distinct signal for the aldehydic proton would be expected, alongside a quartet for the methine proton (CH) coupled to the adjacent methyl protons and the aldehydic proton. The enol form would show a characteristic signal for the enolic hydroxyl proton, and the vinylic proton signal would replace the methine and aldehydic proton signals. The integration of these distinct signals allows for the determination of the keto-enol equilibrium constant (Keq) in various solvents. researchgate.net

¹³C-NMR Spectroscopy: This technique provides clear evidence of tautomerism. The keto form will exhibit two carbonyl carbon signals (one for the ketone and one for the aldehyde). The enol form, by contrast, will show signals corresponding to an enolic carbon and a ketonic carbon, typically at different chemical shifts. researchgate.net

2D NMR Techniques: For unambiguous assignment of stereochemistry and complex proton and carbon signals, 2D NMR is essential. nih.gov

COSY (Correlation Spectroscopy): Helps establish the connectivity of protons by showing correlations between coupled nuclei. For instance, it would confirm the coupling between the methyl group protons and the adjacent methine proton. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): Is vital for determining the stereochemistry, particularly the relative configuration at the chiral center, by identifying protons that are close in space. nih.gov

Table 1: Hypothetical ¹H-NMR Chemical Shifts (δ) for Tautomers of this compound in CDCl₃.
ProtonKeto Form (ppm)Enol Form (ppm)Multiplicity
Aldehydic H9.5 - 9.8-d
Methine H3.5 - 3.8-q
Methyl H1.2 - 1.51.8 - 2.1d
Thiophene (B33073) H7.0 - 7.86.9 - 7.7m
Vinylic H-5.5 - 6.0s
Enolic OH-12.0 - 15.0br s

High-Resolution Mass Spectrometry for Reaction Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of molecules with high accuracy, making it invaluable for identifying reaction intermediates and final products in syntheses involving this compound. mdpi.comnih.gov

In synthetic pathways, transient species or unexpected byproducts can be detected and characterized using HRMS coupled with techniques like direct laser desorption/ionization. nih.gov This real-time detection provides crucial mechanistic insights. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, such as collision-activated dissociation (CAD), help to elucidate the structure of these intermediates. docbrown.infonih.gov

For this compound, characteristic fragmentation would likely involve:

Cleavage of the C-C bond between the carbonyl groups.

Loss of the formyl group (-CHO).

Fragmentation of the thiophene ring.

Formation of a stable acylium ion derived from the thiophene carbonyl moiety.

By analyzing the exact masses of these fragment ions, their elemental compositions can be confirmed, allowing for the confident identification of reaction intermediates. mdpi.com

Table 2: Predicted HRMS Fragmentation of this compound.
Fragment Ion StructureProposed FormulaCalculated m/zFragmentation Pathway
[M]⁺C₈H₈O₂S⁺168.0245Molecular Ion
[M-CHO]⁺C₇H₇OS⁺139.0218Loss of formyl radical
[Thiophene-CO]⁺C₅H₃OS⁺111.9905Acylium ion
[Thiophene]⁺C₄H₄S⁺84.0034Loss of CO from acylium ion

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Tautomer Differentiation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and is particularly useful for differentiating between the keto and enol tautomers of this compound. researchgate.netnih.gov

FT-IR Spectroscopy:

Keto Form: The FT-IR spectrum of the keto tautomer would be characterized by two distinct carbonyl (C=O) stretching bands. The aldehydic C=O stretch typically appears at a higher wavenumber (around 1720-1740 cm⁻¹) compared to the ketonic C=O stretch adjacent to the thiophene ring (around 1660-1680 cm⁻¹). mdpi.com

Enol Form: The enol tautomer would show a single, conjugated C=O stretching band at a lower frequency (1630-1650 cm⁻¹) due to conjugation with the C=C double bond. A broad O-H stretching band would appear in the region of 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group. A C=C stretching band would also be present around 1600-1640 cm⁻¹. researchgate.net

Raman Spectroscopy:

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds. nih.gov The C=C stretch of the enol form and the symmetric vibrations of the thiophene ring often produce strong Raman signals. The differentiation between tautomers is also possible by observing the carbonyl stretching region. nih.gov The sulfur-containing thiophene ring vibrations can also be clearly identified. nih.gov

By analyzing the vibrational spectra in different solvents, the equilibrium shift between the keto and enol forms can be monitored. researchgate.net

Chiral Chromatography (GC-MS, HPLC) for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample, which is critical in asymmetric synthesis. gcms.cz

Chiral Gas Chromatography (GC): Chiral GC, often coupled with mass spectrometry (GC-MS), uses a stationary phase containing a chiral selector, such as a derivatized cyclodextrin. gcms.cz The enantiomers of the analyte interact diastereomerically with the chiral stationary phase, leading to different retention times and enabling their separation and quantification. chemrxiv.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for enantiomeric separation. upce.cz It can be performed on a larger scale than GC and is suitable for less volatile or thermally labile compounds. The separation is achieved on a chiral stationary phase (CSP), and the separated enantiomers are detected, typically by a UV detector. The ratio of the peak areas corresponds to the ratio of the enantiomers, from which the enantiomeric excess can be calculated. This technique is crucial in the synthesis of chiral drugs like Duloxetine, where intermediates with similar structural features are resolved. nih.govresearchgate.net

The determination of enantiomeric excess is calculated using the following formula: ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively.

In-situ Spectroscopy for Real-time Reaction Monitoring

In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing valuable data on reaction kinetics, intermediates, and the consumption of reactants and formation of products without the need for sampling. nih.gov This is a key component of Process Analytical Technology (PAT).

Attenuated Total Reflectance FT-IR (ATR-FTIR): This is a widely used in-situ technique where a probe is inserted directly into the reaction mixture. researchgate.net For reactions involving this compound, ATR-FTIR can track the reaction progress by monitoring the disappearance of reactant-specific infrared bands and the appearance of product-specific bands. For example, in a reduction reaction, the decrease in the intensity of the carbonyl (C=O) bands could be monitored in real-time. researchgate.net

Raman Spectroscopy: With the use of fiber-optic probes, Raman spectroscopy can also be used for in-situ monitoring. nih.gov It is particularly advantageous for reactions in aqueous media, where water's strong IR absorption can be problematic for FT-IR. The formation or consumption of this compound can be tracked by observing the intensity changes of its characteristic Raman bands, such as those from the thiophene ring or carbonyl groups. nih.gov

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): For reactions involving volatile components, SIFT-MS can provide real-time quantitative analysis of the headspace above a reaction, allowing for the monitoring of volatile reactants or products. frontiersin.org

These in-situ methods provide a continuous stream of data, enabling a deeper understanding of reaction mechanisms and facilitating process optimization and control. nih.gov

Emerging Research Avenues and Future Perspectives

Development of Photocatalytic and Electrocatalytic Transformations

The selective functionalization of organic molecules under mild conditions is a central goal of modern synthetic chemistry. Photocatalysis and electrocatalysis offer powerful platforms to achieve this, and their application to the synthesis and modification of 2-Methyl-3-oxo-3-(thiophen-2-yl)propanal holds considerable promise.

Photocatalytic Approaches:

Visible-light photoredox catalysis has emerged as a transformative tool for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like This compound , with its activated methylene group and aldehyde functionality, several photocatalytic transformations could be envisaged. For instance, the combination of photoredox catalysis with organocatalysis could enable the direct β-functionalization of the propanal backbone nih.govnih.gov. This dual catalytic approach could facilitate the introduction of a wide range of substituents at the β-position, a transformation that is challenging to achieve using traditional methods. Furthermore, aldehydes themselves can act as photoinitiators in certain chemical transformations, opening up possibilities for novel reaction pathways beilstein-journals.org. The development of a photocatalytic system for the selective generation of acyl radicals from the aldehyde group could also lead to new thioesterification methods nsf.gov.

Electrocatalytic Strategies:

Electrocatalysis provides an alternative, environmentally benign approach to drive chemical reactions. In the context of thiophene (B33073) derivatives, electrocatalytic methods have been explored for various transformations, including the reduction of CO2 using thiophene-substituted metal complexes nih.gov. For This compound , electrocatalysis could be employed for selective reductions of the ketone or aldehyde functionalities, or for oxidative C-H functionalization of the thiophene ring. The development of selective electrocatalytic methods would offer a green alternative to conventional reagent-based oxidations and reductions.

Potential Transformation Catalytic Approach Key Advantages
β-Arylation/AlkylationPhotocatalysis + OrganocatalysisMild reaction conditions, high functional group tolerance
Selective ReductionElectrocatalysisAvoids stoichiometric reducing agents, precise control of reduction potential
Thiophene C-H FunctionalizationPhotocatalysis/ElectrocatalysisDirect functionalization without pre-activation
Acyl Radical FormationPhotocatalysisAccess to novel thioester derivatives

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing and automated platforms is revolutionizing the way chemists approach molecule production. These technologies offer enhanced safety, reproducibility, and the ability to rapidly screen and optimize reaction conditions.

Flow Chemistry for Enhanced Synthesis:

The synthesis of heterocyclic compounds, such as those containing a thiophene ring, is well-suited for flow chemistry mtak.huspringerprofessional.deegasmoniz.com.ptbohrium.com. The precise control over reaction parameters like temperature, pressure, and residence time afforded by flow reactors can lead to improved yields and selectivities. For the synthesis of This compound , a multi-step flow process could be designed, integrating key reaction and purification steps into a continuous sequence durham.ac.uk. This would not only streamline the production of the target molecule but also enable the safe handling of potentially hazardous reagents or intermediates.

Automated Synthesis for Library Generation:

Automated synthesis platforms, which combine robotics with software control, are becoming increasingly prevalent in both academic and industrial research sigmaaldrich.comchemspeed.commit.eduinnovations-report.com. By integrating an automated synthesizer with pre-filled reagent cartridges, a library of derivatives based on the This compound scaffold could be rapidly generated. This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies in drug discovery or for screening for desired properties in materials science.

Technology Application to Target Compound Potential Benefits
Flow ChemistryMulti-step synthesis of the core structureImproved safety, higher yields, easier scale-up
Automated SynthesisGeneration of a library of derivativesRapid exploration of chemical space, acceleration of SAR studies
Integrated PlatformsCombination of synthesis and biological screeningFaster identification of lead compounds

Exploration of Non-Covalent Interactions in Directed Synthesis

Non-covalent interactions, such as hydrogen bonding, π-stacking, and van der Waals forces, play a crucial role in controlling the stereochemical outcome of chemical reactions acs.orgmdpi.comnih.govresearchgate.netrsc.org. The strategic use of catalysts that can form specific non-covalent interactions with a substrate is a powerful approach for achieving high levels of enantioselectivity.

For a chiral molecule like This compound , the development of an asymmetric synthesis would be of significant interest. This could be achieved through the use of chiral organocatalysts, such as those based on thiourea or squaramide scaffolds, which are known to activate substrates through dual hydrogen bonding interactions mdpi.com. By carefully designing the catalyst, it should be possible to control the facial selectivity of reactions at the stereocenter of the propanal backbone. Computational modeling will be a key tool in understanding the subtle interplay of non-covalent interactions in the transition state and in guiding the design of more effective catalysts acs.org.

Type of Interaction Potential Role in Synthesis Example Catalyst Class
Hydrogen BondingActivation of carbonyl groups, control of stereochemistryChiral thioureas, squaramides, phosphoric acids
π-StackingOrientation of the thiophene ringCatalysts with aromatic moieties
Ion PairingAsymmetric counteranion directed catalysisChiral phase-transfer catalysts

Advanced Machine Learning and AI in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to transform the field of chemical synthesis nih.govacs.org. These technologies can be used to predict the outcome of reactions, suggest optimal reaction conditions, and even design novel synthetic routes.

Predictive Models for Reaction Outcomes:

By training neural networks on large datasets of known chemical reactions, it is possible to develop models that can predict the products and yields of new transformations with a high degree of accuracy nih.govneurips.ccresearchgate.net. For the synthesis of This compound and its derivatives, such models could be used to screen a wide range of potential reaction conditions in silico, thereby reducing the need for extensive experimental optimization beilstein-journals.orgibm.com. This would significantly accelerate the discovery of efficient and robust synthetic routes.

AI/ML Application Specific Use Case for Target Compound Expected Impact
Reaction PredictionPredicting the success of a novel coupling reactionReduced experimental effort, faster route development
Condition OptimizationIdentifying the optimal catalyst, solvent, and temperatureImproved yields and selectivities, reduced waste
RetrosynthesisDiscovering new synthetic routesAccess to more efficient and sustainable syntheses

Sustainable Chemical Transformations and Circular Economy Principles

The principles of green chemistry and the circular economy are increasingly important considerations in the design of chemical processes chemiehoch3.dewhiterose.ac.ukkochmodular.comnih.govrenewablematter.eu. The development of sustainable methods for the synthesis and utilization of This compound will be a key focus of future research.

Green Synthetic Methods:

This includes the use of renewable starting materials, the development of catalytic reactions that minimize waste, and the use of environmentally benign solvents benthamscience.comnih.govorganic-chemistry.orgrsc.org. For instance, exploring bio-based sources for the thiophene ring or developing catalytic C-H activation methods to avoid the use of pre-functionalized starting materials would contribute to a more sustainable synthesis. The synthesis of thiophene itself can be achieved through various methods, some of which are more environmentally friendly than others researchgate.net.

Circular Economy in the Chemical Lifecycle:

Applying circular economy principles to the lifecycle of This compound would involve considering its end-of-life fate from the outset. This could include designing the molecule to be biodegradable or developing methods for its recovery and recycling. By adopting a cradle-to-cradle approach, the chemical industry can move towards a more sustainable future.

Principle Application to Target Compound Sustainability Benefit
Use of Renewable FeedstocksSourcing the thiophene moiety from biomassReduced reliance on fossil fuels
Atom EconomyEmploying catalytic C-H activation reactionsMinimized waste generation
Design for DegradationIncorporating biodegradable functional groupsReduced environmental persistence
Recycling and ReuseDeveloping methods to recover the compound from waste streamsConservation of resources

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-3-oxo-3-(thiophen-2-YL)propanal, and how can reaction conditions be optimized for yield and purity?

A multi-step synthesis approach is typically employed, starting with thiophene derivatives and methylpropanoate precursors. Key steps include Claisen-Schmidt condensation and oxidation reactions. Optimization involves:

  • Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) to enhance reaction rates and selectivity .
  • Solvents : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.
  • Temperature Control : Maintain temperatures between 60–80°C to avoid side reactions like over-oxidation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR identifies substituents on the thiophene and carbonyl groups. Chemical shifts near δ 9.5 ppm (aldehyde proton) and δ 190–200 ppm (carbonyl carbon) are diagnostic .
    • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (C-H aromatic) confirm functional groups .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software resolves molecular geometry and packing . Monoclinic systems (e.g., P2₁/c) are common, with lattice parameters refined to ±0.01 Å accuracy .

Q. How can computational methods like DFT be applied to study its electronic structure?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) predicts:

  • Electrostatic Potential Maps : Reveal nucleophilic/electrophilic sites, such as the carbonyl carbon (partial charge ~+0.45) .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity trends .
  • Validation : Compare computed vibrational frequencies with experimental IR data to assess accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data?

  • Cross-Validation : Use multiple techniques (e.g., SXRD for bond lengths vs. DFT-optimized geometries) .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT to match experimental NMR shifts in solution .
  • Dynamic Effects : Account for temperature-dependent conformational changes via molecular dynamics simulations .

Q. What strategies optimize reaction conditions to minimize by-products during synthesis?

  • Kinetic Control : Lower reaction temperatures (e.g., 0–5°C) slow competing pathways like aldol side reactions .
  • Protecting Groups : Temporarily block reactive sites (e.g., aldehyde) with tert-butyldimethylsilyl (TBS) groups .
  • In Situ Monitoring : Use HPLC-MS to detect intermediates and adjust stoichiometry in real time .

Q. What are the challenges in determining its crystal structure, particularly regarding disorder or polymorphism?

  • Disorder Modeling : SHELXL refinement tools partition electron density for disordered thiophene rings .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···O contacts) to explain packing motifs .
  • Polymorphism Screening : Vapor diffusion crystallization with different solvents (e.g., EtOH vs. CHCl₃) isolates polymorphs .

Q. How can computational chemistry model its reactivity toward nucleophiles?

  • Transition State Analysis : Locate saddle points using QST2/QST3 methods in Gaussian to predict regioselectivity .
  • Activation Energy Barriers : Compare nucleophiles (e.g., amines vs. alkoxides) via ΔG‡ values computed at M06-2X/def2-TZVP .
  • Solvent-Surface Interactions : AIMD simulations reveal solvent-assisted proton transfer in nucleophilic attacks .

Q. How to address discrepancies between theoretical and experimental solubility data?

  • COSMO-RS Predictions : Simulate solubility in solvents (e.g., water vs. DMSO) and adjust for hydrogen-bonding parameters .
  • Experimental Validation : Use UV-Vis spectroscopy with saturation concentration measurements at 25°C .
  • Co-solvent Systems : Ternary phase diagrams identify optimal solvent mixtures for enhanced solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.